2,4'-Dinitrodiphenylmethane 2,4'-Dinitrodiphenylmethane
Brand Name: Vulcanchem
CAS No.: 1817-75-0
VCID: VC21245427
InChI: InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

2,4'-Dinitrodiphenylmethane

CAS No.: 1817-75-0

Cat. No.: VC21245427

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

2,4'-Dinitrodiphenylmethane - 1817-75-0

Specification

CAS No. 1817-75-0
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name 1-nitro-2-[(4-nitrophenyl)methyl]benzene
Standard InChI InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2
Standard InChI Key CGLMICLDWFELRK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Properties

2,4'-Dinitrodiphenylmethane consists of two benzene rings connected by a methylene (-CH₂-) bridge, with nitro groups (-NO₂) at the 2-position of the first ring and the 4'-position of the second ring. The prime symbol (') indicates that the second substitution is on the second aromatic ring.

Physical Properties

Based on structural analogies with similar diphenylmethane derivatives, the expected properties of 2,4'-Dinitrodiphenylmethane include:

PropertyExpected Value
Molecular FormulaC₁₃H₁₀N₂O₄
Molecular WeightApproximately 258.23 g/mol
Physical State at Room TemperatureCrystalline solid
ColorPale yellow to yellow
Melting PointExpected to be between 80-120°C
SolubilityLimited solubility in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol

The physical properties estimation is derived from comparison with structurally related compounds such as Diphenylmethane, 2,4-dinitro, which has a molecular weight of 258.2295 g/mol .

Chemical Reactivity

As a dinitro aromatic compound, 2,4'-Dinitrodiphenylmethane would typically exhibit:

  • Potential for reduction of the nitro groups to amino groups

  • Electrophilic aromatic substitution reactions at the unsubstituted positions

  • Nucleophilic aromatic substitution facilitated by the electron-withdrawing nitro groups

Applications and Uses

Industrial Applications

Based on the applications of structurally similar compounds, 2,4'-Dinitrodiphenylmethane might find use in:

  • Precursor for engineering polymers

  • Intermediate in the synthesis of specialty chemicals

  • Component in the production of high-performance materials

  • Precursor for 2,4'-diaminodiphenylmethane, which is used in resin enamel coating materials

Research Applications

In research contexts, dinitrodiphenylmethane derivatives have potential applications as:

  • Chemical building blocks for synthesis of more complex structures

  • Model compounds for studying structure-property relationships

  • Standards for analytical chemistry methodologies

Related Compounds and Comparative Analysis

Comparison with Isomeric Dinitrodiphenylmethanes

Various isomers of dinitrodiphenylmethane exist, differing in the positions of the nitro groups:

CompoundNitro Group PositionsKey Differences
2,4'-Dinitrodiphenylmethane2-position (first ring) and 4'-position (second ring)Subject of this review
2,2'-Dinitrodiphenylmethane2-position on both ringsSymmetrical substitution pattern
4,4'-Dinitrodiphenylmethane4-position on both ringsSymmetrical para-substitution
2,4-Dinitrodiphenylmethane2 and 4 positions on the same ringBoth nitro groups on one ring

Relationship to Amino Derivatives

The corresponding diaminodiphenylmethane derivatives, produced by reduction of the nitro groups, have significant industrial importance:

  • 2,4'-Diaminodiphenylmethane is used in manufacturing resin enamel coating materials for copper wires

  • Various diaminodiphenylmethanes serve as precursors for polyurethanes, epoxy resins, and other polymers

  • The process for preparation of 3,3'- or 3,4'-diaminodiphenylmethane involves catalytic reduction and dechlorination of dinitrobenzophenone compounds

Analytical Methods for Identification and Characterization

Spectroscopic Identification

Characterization of 2,4'-Dinitrodiphenylmethane would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H-NMR to identify the aromatic proton patterns and methylene bridge

    • ¹³C-NMR to confirm carbon framework and substitution patterns

  • Infrared (IR) Spectroscopy

    • Characteristic nitro group absorptions around 1530-1550 cm⁻¹ and 1345-1385 cm⁻¹

  • Mass Spectrometry

    • Molecular ion peak at m/z 258

    • Fragmentation pattern useful for structural confirmation

Chromatographic Methods

Separation and purity assessment would commonly employ:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS)

Research Gaps and Future Directions

Current Limitations in Research

The available literature reveals several gaps in our understanding of 2,4'-Dinitrodiphenylmethane:

  • Limited specific studies on synthesis optimization

  • Insufficient data on physical and chemical properties

  • Incomplete toxicological profile

  • Unexplored potential applications

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